Cas no 14734-24-8 (Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate)

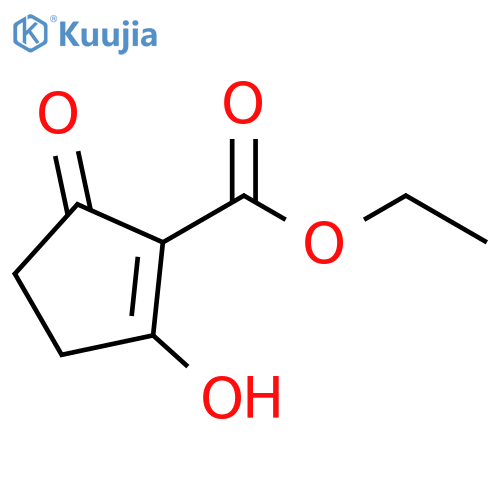

14734-24-8 structure

商品名:Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate

CAS番号:14734-24-8

MF:C8H10O4

メガワット:170.162602901459

CID:5576950

Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopentene-1-carboxylic acid, 2-hydroxy-5-oxo-, ethyl ester

- Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate

-

- インチ: 1S/C8H10O4/c1-2-12-8(11)7-5(9)3-4-6(7)10/h9H,2-4H2,1H3

- InChIKey: CCPOCVJRWMRUHE-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)C(=O)CCC=1O

じっけんとくせい

- 密度みつど: 1.354±0.06 g/cm3(Predicted)

- ふってん: 289.8±40.0 °C(Predicted)

- ようかいど: Chloroform; Ethyl Acetate

- 酸性度係数(pKa): 2.80±0.30(Predicted)

Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E147330-100mg |

Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate |

14734-24-8 | 100mg |

$1011.00 | 2023-05-18 | ||

| TRC | E147330-250mg |

Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate |

14734-24-8 | 250mg |

$2233.00 | 2023-05-18 | ||

| TRC | E147330-25mg |

Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate |

14734-24-8 | 25mg |

$276.00 | 2023-05-18 | ||

| TRC | E147330-50mg |

Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate |

14734-24-8 | 50mg |

$523.00 | 2023-05-18 |

Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

14734-24-8 (Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量